5-chloro-1-methyl-1H-1,2,3,4-tetrazole

Descripción general

Descripción

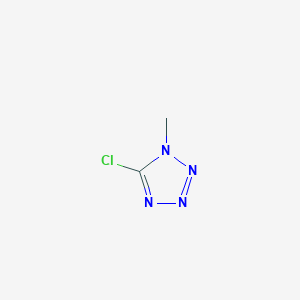

5-Chloro-1-methyl-1H-1,2,3,4-tetrazole is a heterocyclic compound with the molecular formula C2H3ClN4. It is part of the tetrazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science. This compound is characterized by a five-membered ring containing four nitrogen atoms and one chlorine atom attached to the ring structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-methyl-1H-1,2,3,4-tetrazole typically involves the reaction of methylhydrazine with cyanogen chloride, followed by cyclization. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. This method often involves the use of automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-1-methyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in various applications.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions include various substituted tetrazoles, which can have different functional groups attached to the ring structure, enhancing their utility in different fields .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Chloro-1-methyl-1H-1,2,3,4-tetrazole has been investigated for its potential therapeutic applications. The tetrazole ring is known for mimicking carboxylic acids and amides, which are common functional groups in pharmaceuticals.

Antimicrobial Activity

Research indicates that several 5-substituted tetrazoles exhibit significant antibacterial and antifungal properties. For instance, a study demonstrated that certain 5-substituted tetrazoles showed in vitro antibacterial activity against various strains such as Bacillus cereus and Escherichia coli, with some compounds also displaying antifungal activity against Aspergillus species . The structure of these compounds often correlates with their biological activity, suggesting that modifications to the tetrazole ring can enhance efficacy.

Peptidomimetics

The stability of the tetrazole moiety makes it an attractive candidate for use in peptidomimetics. These compounds can mimic peptide bonds while providing metabolic stability. This application is particularly relevant in drug design for developing new antibiotics or antiviral agents .

Agriculture

In agricultural chemistry, this compound derivatives are being explored as potential herbicides and fungicides. The nitrogen-rich structure of tetrazoles can interact with biological systems in plants and pathogens.

Herbicidal Properties

Studies have shown that certain tetrazole derivatives can inhibit the growth of specific weeds. Their efficacy as herbicides is attributed to their ability to disrupt metabolic pathways in plants .

Material Science

The unique properties of tetrazoles extend into material science applications. Their ability to form coordination complexes makes them suitable for use in various materials.

Coordination Chemistry

this compound can act as a ligand in coordination chemistry. This property allows it to form complexes with transition metals, which can be utilized in catalysis or as precursors for advanced materials .

Synthesis and Characterization

The synthesis of this compound typically involves the cycloaddition of nitriles with sodium azide under specific conditions. Various synthetic methodologies have been developed to improve yield and efficiency:

| Method | Yield (%) | Conditions |

|---|---|---|

| Microwave-assisted synthesis | Up to 99% | i-PrOH/H2O mixture at 160 °C |

| Solvent-free methods | High yields | Room temperature with catalysts |

| Traditional reflux methods | Moderate yields | Xylenes under reflux |

These methods highlight the versatility of the compound's synthesis and its potential for large-scale production.

Case Study 1: Antibacterial Screening

A series of 5-substituted tetrazoles were synthesized and screened for antibacterial activity. Among them, this compound exhibited promising results against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Agricultural Application

In a field study evaluating the herbicidal efficacy of various tetrazole derivatives, this compound showed effective weed control with minimal phytotoxicity on crops. This suggests its viability as a selective herbicide .

Mecanismo De Acción

The mechanism of action of 5-chloro-1-methyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparación Con Compuestos Similares

- 5-Chloro-1-phenyl-1H-tetrazole

- 1-Methyl-5-mercapto-1H-tetrazole

- 5-Chloro-1-methyl-4-nitroimidazole

Comparison: Compared to these similar compounds, 5-chloro-1-methyl-1H-1,2,3,4-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

5-Chloro-1-methyl-1H-1,2,3,4-tetrazole (C3H4ClN5) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a tetrazole ring with a chloromethyl group at the 5-position and a methyl group at the 1-position, contributes to its reactivity and interaction with biological systems. This article reviews its biological activities, mechanisms of action, and relevant case studies.

The compound can be synthesized through various methods, including [3+2] cycloaddition reactions between nitriles and sodium azide under microwave irradiation, yielding high purity and efficiency . The presence of the chloromethyl group allows for nucleophilic substitution reactions, enhancing its utility in organic synthesis.

Table 1: Synthesis Methods of this compound

| Method | Yield (%) | Conditions |

|---|---|---|

| Microwave-assisted synthesis | 75-99 | i-PrOH/water mixtures at 160°C |

| Scandium triflate catalysis | 80-85 | Water or i-PrOH/water mixtures |

| Bismuth chloride catalysis | Up to 99 | DMSO at elevated temperatures |

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against various bacterial and fungal strains. Studies have shown that derivatives of tetrazoles can inhibit the growth of pathogens such as Escherichia coli, Bacillus cereus, and Candida species. For instance, certain tetrazole derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than conventional antifungals like fluconazole .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have highlighted its ability to inhibit cell proliferation in human tumor cell lines. Compounds with similar structural motifs have been shown to exhibit IC50 values ranging from nanomolar to micromolar concentrations against various cancer types .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to altered enzyme activity which can affect therapeutic outcomes.

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules such as proteins and DNA, potentially modifying their function.

- Hydrogen Bonding : The tetrazole ring can participate in hydrogen bonding and π-π interactions that enhance binding affinity to biological targets .

Study 1: Antifungal Activity

A study evaluating a series of tetrazole derivatives found that those containing electron-withdrawing groups exhibited enhanced antifungal activity against resistant strains of Candida species. For example, a derivative showed an MIC of 0.37 μM against Pichia guilliermondii, outperforming traditional antifungal agents .

Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, certain tetrazole derivatives were identified as potent inhibitors of human tumor cell growth. One derivative demonstrated an IC50 value as low as 5 nM against specific cancer cell lines, indicating strong potential for development as an anticancer agent .

Propiedades

IUPAC Name |

5-chloro-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClN4/c1-7-2(3)4-5-6-7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHZPUBHGIUESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608248 | |

| Record name | 5-Chloro-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67648-50-4 | |

| Record name | 5-Chloro-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.